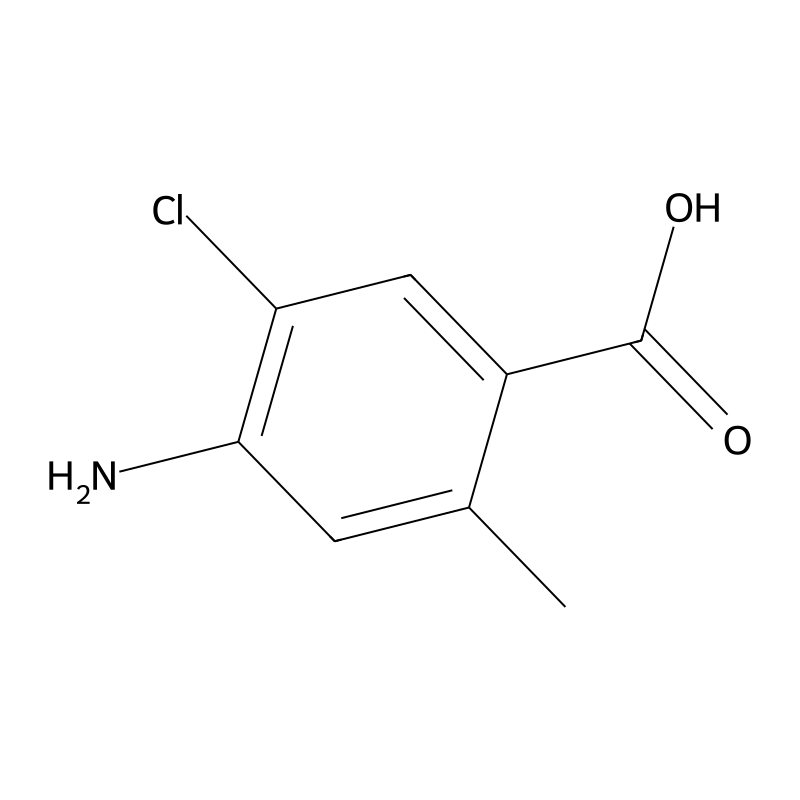

4-Amino-5-chloro-2-methylbenzoic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Amino-5-chloro-2-methylbenzoic acid is an organic compound with the molecular formula . This compound features an amino group at the 4-position, a chlorine atom at the 5-position, and a methyl group at the 2-position of the benzoic acid structure. It is recognized for its role in various chemical and pharmaceutical applications, particularly as an intermediate in drug synthesis and as a reagent in biochemical studies .

- Substitution Reactions: The amino and methyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

- Oxidation and Reduction: Under specific conditions, this compound can be oxidized or reduced to form various derivatives.

- Coupling Reactions: It can react with diazonium salts to form azo compounds, which are important in dye synthesis .

Common Reagents and Conditions- N-chlorosuccinimide: Used for chlorination.

- Dimethyl sulfate: Employed for methylation.

- Sodium hydroxide: Commonly used for alkaline hydrolysis.

- Hydrochloric acid: Utilized for acidification .

The biological activity of 4-amino-5-chloro-2-methylbenzoic acid is significant due to its interaction with various molecular targets. The presence of both amino and chloro groups allows it to modulate enzyme activities and receptor interactions. This compound has been studied for its potential roles in inhibiting certain metabolic pathways, making it of interest in pharmacological research .

The synthesis of 4-amino-5-chloro-2-methylbenzoic acid typically involves several steps:

- Methylation: The hydroxyl group of 4-amino-5-chlorosalicylic acid is methylated using dimethyl sulfate.

- Chlorination: N-chlorosuccinimide is used to introduce the chlorine atom at the 5-position.

- Hydrolysis and Acidification: The ester group undergoes hydrolysis under alkaline conditions, followed by acidification with hydrochloric acid to yield the final product .

This method is efficient and can be scaled up for industrial production while maintaining high yields and purity.

4-Amino-5-chloro-2-methylbenzoic acid has diverse applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various therapeutic agents.

- Chemical Research: Utilized in studying reaction mechanisms and developing new synthetic methodologies.

- Biochemical Studies: Acts as a probe in enzyme interaction assays and metabolic pathway investigations .

Interaction studies involving 4-amino-5-chloro-2-methylbenzoic acid focus on its binding affinity to specific enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. The compound's unique functional groups contribute to its ability to influence biological pathways, which is critical for drug development .

Several compounds share structural similarities with 4-amino-5-chloro-2-methylbenzoic acid. Here are some notable examples:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 2-Amino-5-chloro-3-methylbenzoic acid | Lacks chlorine at the 5-position | Different positioning of functional groups |

| 4-Chloro-2-methylbenzoic acid | Lacks amino group at the 4-position | Absence of amino functionality |

| 5-Chloro-2-methylbenzoic acid | Lacks amino group at the 4-position | Presence of methyl but absence of amino group |

| 4-Aminobenzoic acid | Lacks chlorine atom | Different halogen substitution |

Uniqueness

The uniqueness of 4-amino-5-chloro-2-methylbenzoic acid lies in its combination of both an amino group and a chlorine atom on the benzoic acid ring. This specific arrangement imparts distinct chemical properties that enhance its reactivity and utility in various applications compared to other similar compounds .

Molecular Architecture

The compound features a benzoic acid backbone substituted with amino (-NH₂), chloro (-Cl), and methyl (-CH₃) groups at positions 4, 5, and 2, respectively. This substitution pattern creates a steric and electronic profile distinct from simpler benzoic acid derivatives.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈ClNO₂ | |

| Molecular Weight | 185.61 g/mol | |

| CAS Registry Number | 2168299-07-6 | |

| Synonyms | G11995; SCHEMBL10915062 |

Stereoelectronic Characteristics

The amino group at position 4 contributes basicity (predicted pKa ~4.38), while the electron-withdrawing chloro group at position 5 enhances the acidity of the carboxylic acid moiety. The methyl group at position 2 introduces steric hindrance, influencing conformational flexibility and receptor binding.